molecular formula C12H20O5 B2501758 5-(3-(tert-Butoxy)-3-oxopropyl)tetrahydrofuran-3-carboxylic acid CAS No. 2089277-53-0

5-(3-(tert-Butoxy)-3-oxopropyl)tetrahydrofuran-3-carboxylic acid

Cat. No. B2501758
CAS RN: 2089277-53-0
M. Wt: 244.287
InChI Key: LIIMUSRCFSVPAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is an anionic reagent that can be used to activate carboxylic acids for peptide synthesis. The reagent reacts with the carboxylic acid to form a tetrahydrofuran-3-carboxylate anion, which can then be used in the synthesis of peptides. It can also be used to activate amines for peptide synthesis.


Molecular Structure Analysis

The molecular weight of this compound is 245.28 . The IUPAC name is 5-(((tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-3-carboxylic acid . The InChI code is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-8-4-7(6-16-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) .


Chemical Reactions Analysis

As a reagent, this compound is used in the synthesis of peptides and small molecules. It has been used in the synthesis of peptides with a variety of functional groups, including peptides containing cysteine, lysine, and histidine residues. It has also been used in the synthesis of peptide libraries, which are collections of peptides that can be used to study the structure and function of proteins.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature .

Scientific Research Applications

Synthesis of Quinoxalines

The compound has been utilized in the synthesis of 3-methylquinoxaline-2-carboxylates, a process that involves a reaction with aromatic 1,2-diamines. This synthesis is noteworthy for its application both in liquid and solid phases, highlighting its versatility in chemical reactions (Attanasi et al., 2001).

Polymerization and Peptidomimetic Assembly

In a significant advancement, this compound was polymerized to produce poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with a broad range of molecular weights. This process is crucial for developing peptidomimetic supramolecular assemblies with responsive properties (Barrett, Sternhagen, & Zhang, 2021).

Ion Transport Through Liquid Membrane

Another application is in the synthesis of ω-hydroxy carboxylic acids and their derivatives for use as carriers in the transport of alkali metal ions through liquid membranes. This has implications in ion transport and extraction, with effects influenced by various structural features of the ionophores (Yamaguchi et al., 1988).

Development of Branched Tetrahydrofurane δ-Sugar Amino Acid

This compound also played a role in the synthesis of a novel δ-sugar amino acid, which is an isoster of the dipeptide glycine-alanine. This synthesis opens avenues for creating new peptidomimetics with conformationally restricted structures (Defant et al., 2011).

Stereoselective Syntheses in Organic Chemistry

It has been used in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, showcasing its role in creating specific isomers for various organic compounds (Boev et al., 2015).

Synthesis of Cα-tetrasubstituted α-Amino Acids

The compound has been utilized in the synthesis of two new Cα-tetrasubstituted α-amino acids. This synthesis is significant in the field of organic chemistry for the creation of novel amino acids (Grauer & König, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-12(2,3)17-10(13)5-4-9-6-8(7-16-9)11(14)15/h8-9H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIMUSRCFSVPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1CC(CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid

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